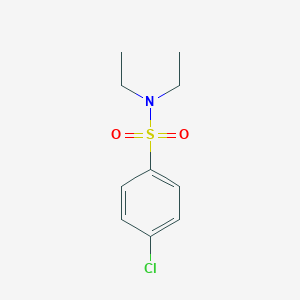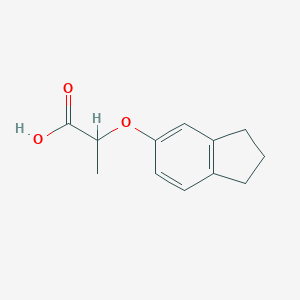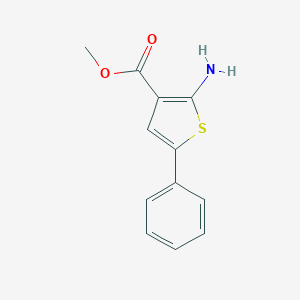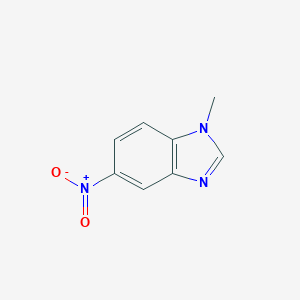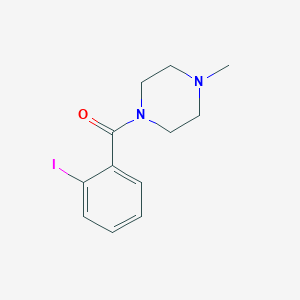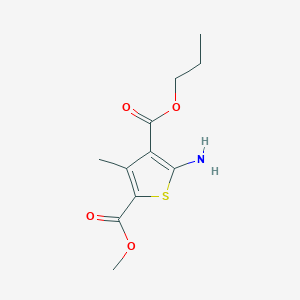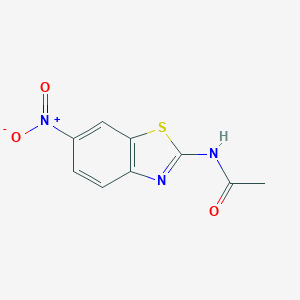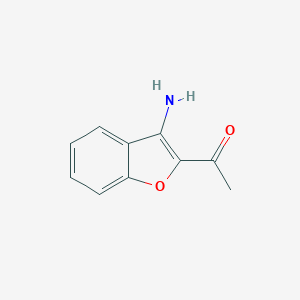
1-(3-Amino-1-benzofuran-2-yl)éthanone
Vue d'ensemble
Description
1-(3-Amino-1-benzofuran-2-yl)ethanone is a chemical compound with the CAS Number: 49615-96-5. Its molecular weight is 175.19 and its molecular formula is C10H9NO2 . The IUPAC name for this compound is 1-(3-amino-1-benzofuran-2-yl)ethanone .
Molecular Structure Analysis
The molecular structure of 1-(3-Amino-1-benzofuran-2-yl)ethanone consists of a benzofuran ring attached to an ethanone group at the 1-position and an amino group at the 3-position . The InChI code for this compound is 1S/C10H9NO2/c1-6(12)10-9(11)7-4-2-3-5-8(7)13-10/h2-5H,11H2,1H3 .Physical And Chemical Properties Analysis
The melting point of 1-(3-Amino-1-benzofuran-2-yl)ethanone is reported to be 149°C .Applications De Recherche Scientifique
Activité anticancéreuse
Les dérivés du benzofurane ont montré qu'ils possédaient des activités anticancéreuses significatives. Ils peuvent inhiber la croissance cellulaire dans diverses cellules cancéreuses, telles que la leucémie, le cancer du poumon non à petites cellules, le cancer du côlon, le cancer du SNC, le mélanome et le cancer de l'ovaire .
Propriétés cytotoxiques
Ces composés ont été testés pour leurs propriétés cytotoxiques sur des cellules cancéreuses humaines et des cellules saines, indiquant leur utilisation potentielle en thérapie anticancéreuse .
Activités antibactériennes
Les composés du benzofurane ont été criblés pour leurs activités antibactériennes contre des souches standard et cliniques, suggérant leur application dans le développement de nouveaux agents antimicrobiens .
Stratégies de synthèse
La synthèse de dérivés du benzofurane implique des stratégies telles que l'éthérification en un seul pot et la cyclisation déshydratante de précurseurs. Ces connaissances sont cruciales pour créer de nouveaux composés ayant des activités biologiques souhaitées .
Synthèse de produits naturels
La recherche sur les produits naturels contenant des cycles benzofurane a augmenté, avec des études axées sur leur structure et leurs activités biologiques. Cela indique un rôle des dérivés du benzofurane dans la synthèse de produits naturels complexes .
Safety and Hazards
Orientations Futures
While specific future directions for 1-(3-Amino-1-benzofuran-2-yl)ethanone are not available, benzofuran derivatives are a subject of significant research, particularly in the realm of anti-cancer activity . Therefore, it’s likely that future research will continue to explore the potential applications of these compounds in medicinal chemistry.
Mécanisme D'action
Target of Action
Similar compounds have been shown to interact with receptor tyrosine kinases (tks), which play a crucial role in cell signaling pathways .
Mode of Action
It’s plausible that it may interact with its targets, such as tks, leading to changes in cell signaling pathways .
Biochemical Pathways
Compounds that target tks can influence various cellular processes, including cell growth, differentiation, and metabolism .
Result of Action
Similar compounds have shown cytotoxic activity in various cancer cell lines .
Propriétés
IUPAC Name |
1-(3-amino-1-benzofuran-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6(12)10-9(11)7-4-2-3-5-8(7)13-10/h2-5H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQBNOWMBVHDMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2=CC=CC=C2O1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00349582 | |
| Record name | 1-(3-Amino-benzofuran-2-yl)-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
49615-96-5 | |
| Record name | 1-(3-Amino-benzofuran-2-yl)-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

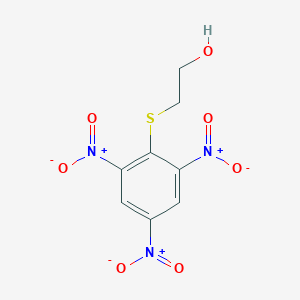
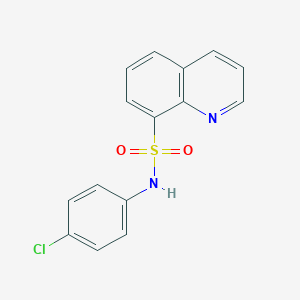
![1,2,3,4-Tetrahydrocyclopenta[b]indole-7-carboxylic acid](/img/structure/B182904.png)

